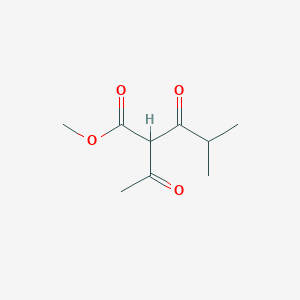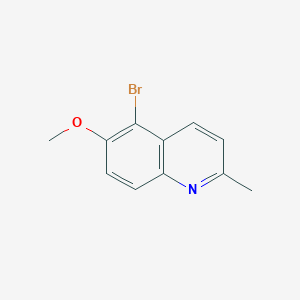![molecular formula C12H20ClNO B3139076 [2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 476408-24-9](/img/structure/B3139076.png)
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Übersicht
Beschreibung
“[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the linear formula C10H16ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility for confirming the product’s identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C10H16ClNO . The InChI code for this compound is 1S/C12H19NO.ClH/c1-4-13-8-9-14-12-10(2)6-5-7-11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 201.69 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assessment Research into antioxidants, such as the study of the ABTS/PP (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization assay, highlights the importance of understanding chemical reactions with antioxidants. This assay is utilized for measuring the antioxidant capacity, where [2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride could potentially play a role in the reaction pathways. The review elucidates how antioxidants, particularly of phenolic nature, interact with ABTS•+, and some can form coupling adducts, indicating the compound's relevance in studying antioxidant activities and their mechanisms (Ilyasov et al., 2020).
Analytical Methods in Determining Antioxidant Activity The role of this compound in the development and evaluation of analytical methods for antioxidant activity is significant. A review on the various tests used to determine antioxidant activity highlights the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of these methods. This context shows the potential use of this compound in enhancing analytical methods for assessing antioxidant activity in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Postharvest Fruit and Vegetable Quality Maintenance The compound's potential application in postharvest quality maintenance of fruits and vegetables is explored through the study of ethylene inhibition. Ethylene, a plant hormone, can induce negative effects during the postharvest storage of produce. The review discusses tools that can inhibit ethylene biosynthesis/action or remove ethylene to avoid its detrimental effects, suggesting a possible application for this compound in enhancing the shelf life and quality of postharvest produce (Martínez-Romero et al., 2007).
Environmental Impact and Toxicity Studies The environmental fate, behavior, and eco-toxicological effects of phenylethylamines, including compounds similar in structure or function to this compound, are critical. Reviews on the occurrence, sources, and aquatic toxicity of amines and amine-related compounds in surface waters provide insights into the environmental impact of such compounds. This information is crucial for understanding the potential environmental risks associated with the use of this compound and similar substances (Poste, Grung, & Wright, 2014).
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-8-9-14-12-10(2)6-5-7-11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUXKNDYYAIKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC=C1C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((2R,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanamide](/img/structure/B3139017.png)





![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)



